molecular formula C17H14N4O2S B279328 6-(2-Methoxyphenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2-Methoxyphenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B279328
M. Wt: 338.4 g/mol
InChI Key: WYNNLEKXGXSGFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Methoxyphenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound belongs to the class of triazolothiadiazole derivatives, which have been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of 6-(2-Methoxyphenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in cancer cells involves the induction of apoptosis, a process of programmed cell death. This compound inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting the activity of this enzyme, 6-(2-Methoxyphenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole induces DNA damage and cell cycle arrest, leading to apoptosis.
Biochemical and Physiological Effects:
Apart from its anticancer properties, 6-(2-Methoxyphenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to exhibit various biochemical and physiological effects. Studies have reported that this compound possesses significant antioxidant activity, which can protect cells from oxidative stress-induced damage. Additionally, it has been shown to exhibit antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 6-(2-Methoxyphenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its high potency and selectivity towards cancer cells. This compound exhibits low toxicity towards normal cells, making it a potential candidate for the development of new cancer therapies. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

The potential applications of 6-(2-Methoxyphenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in scientific research are vast. Some of the future directions for research include:
1. Developing new derivatives of 6-(2-Methoxyphenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole with improved solubility and bioavailability.
2. Investigating the potential of this compound as a potential antifungal and antibacterial agent.
3. Studying the mechanism of action of 6-(2-Methoxyphenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in various cancer types to identify potential targets for therapy.
4. Evaluating the potential of this compound as a potential drug candidate for the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, 6-(2-Methoxyphenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound with potential applications in various fields, including medicine, agriculture, and material science. Its high potency and selectivity towards cancer cells make it a potential candidate for the development of new cancer therapies. However, further research is required to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 6-(2-Methoxyphenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction between 2-methoxybenzoyl hydrazide and 3-methoxybenzoyl hydrazide with 2-chloro-5-nitrobenzenethiol in the presence of potassium carbonate and DMF as a solvent. The reaction proceeds through a cyclization process, resulting in the formation of the desired product.

Scientific Research Applications

The potential applications of 6-(2-Methoxyphenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in scientific research are numerous. One of the most promising areas of research is its use as a potential anticancer agent. Studies have shown that this compound exhibits significant cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer.

properties

Product Name

6-(2-Methoxyphenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C17H14N4O2S

Molecular Weight

338.4 g/mol

IUPAC Name

6-(2-methoxyphenyl)-3-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H14N4O2S/c1-22-12-7-5-6-11(10-12)15-18-19-17-21(15)20-16(24-17)13-8-3-4-9-14(13)23-2/h3-10H,1-2H3

InChI Key

WYNNLEKXGXSGFV-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=NN=C3N2N=C(S3)C4=CC=CC=C4OC

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C3N2N=C(S3)C4=CC=CC=C4OC

Origin of Product

United States

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